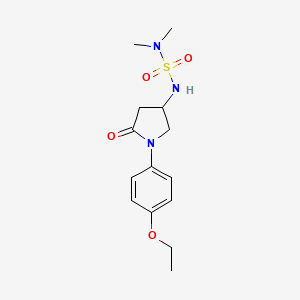
4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications
Catalytic Applications in Analytical Acylations
4-Dimethylaminopyridine, a catalyst closely related to the chemical structure of 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been identified as an effective catalyst in analytical acylations. This compound demonstrates a specific catalytic activity significantly higher than that of pyridine, making it valuable in the titrimetric determination of hydroxy groups (Connors & Albert, 1973).
Synthesis of Pyrrole Derivatives
Research has explored the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, a process facilitated by the presence of related compounds. This process yields significant insights into the energy barriers for rotation around the N-aryl single bond, revealing observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).
Recyclable Catalyst in Acylation
A DMAP salt with a simple structure, closely related to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. This highlights the potential of such compounds in sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Schiff Base Copper(II) Complexes in Alcohol Oxidation
The reaction of compounds structurally similar to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine with Cu(II) salts has led to the creation of Schiff base copper(II) complexes. These complexes have shown efficiency as selective catalysts in the peroxidative oxidation of primary and secondary alcohols (Hazra, Martins, Silva, & Pombeiro, 2015).
Photophysical Properties of 4-Aza-Indole Derivatives
A novel 4-aza-indole derivative, structurally akin to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been studied for its photophysical properties. This research offers potential applications in labeling, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).
Electrophilic Substitutions in Thiazole Derivatives
Compounds like 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine have been utilized in transformations leading to substituted thiazolo[5,4-c]pyridine-7-carboxylates. This research is crucial in understanding the chemistry of thiazole derivatives (Albreht, Uršič, Svete, & Stanovnik, 2009).
Applications in Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine, structurally related to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been utilized to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application in surface plasmon resonance spectroscopy demonstrates the potential of these compounds in surface science (Gandubert & Lennox, 2006).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves discussing potential future research directions or applications of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. You can also try contacting the authors of scientific papers directly for more information. They’re often happy to help people who are interested in their work.
properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-4-21-13-7-5-12(6-8-13)17-10-11(9-14(17)18)15-22(19,20)16(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGIDHKEDTNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



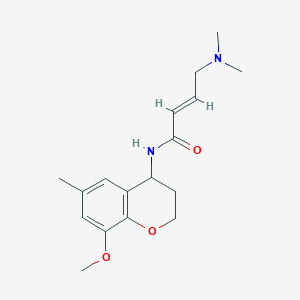
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
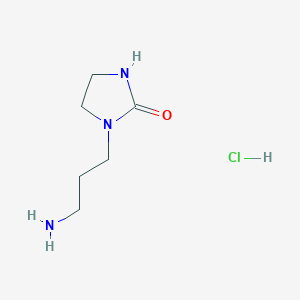
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)
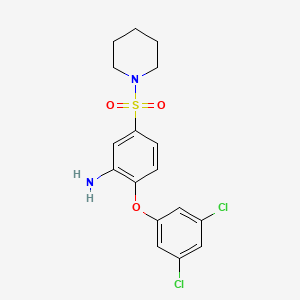
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)
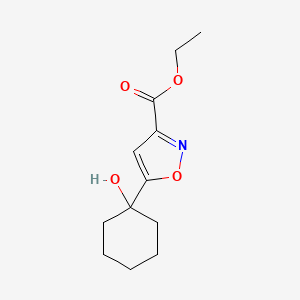
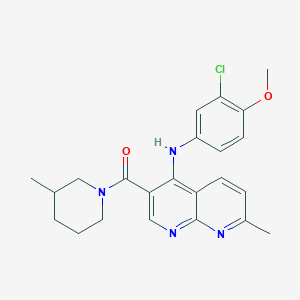

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)